
4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, or 4-ACBD, is a benzoxazepine compound that was first synthesized in the early 1980s. It has been studied for its potential applications in scientific research and medicine.
Applications De Recherche Scientifique
4-ACBD has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of benzoxazepines on the central nervous system. It has also been used to study the relationship between benzoxazepines and other drugs, and to investigate the effects of benzoxazepines on the cardiovascular system.
Mécanisme D'action
4-ACBD acts as a partial agonist of the 5-HT2A serotonin receptor, which is involved in the regulation of mood, sleep, and appetite. It has been found to modulate the activity of the neurotransmitter dopamine, as well as to reduce the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
4-ACBD has been found to have a number of biochemical and physiological effects. It has been found to reduce levels of the neurotransmitter glutamate, which is involved in many cognitive processes. It has also been found to increase levels of the neurotransmitter GABA, which is involved in regulating anxiety and stress. In addition, 4-ACBD has been found to reduce levels of the neurotransmitter dopamine, which is involved in reward-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
4-ACBD has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for scientific research. In addition, it has a low toxicity profile and is not associated with any significant side effects. However, the effects of 4-ACBD on the body are not fully understood, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for the research of 4-ACBD. These include further investigation into its effects on the central nervous system and cardiovascular system, as well as its potential applications in the treatment of psychiatric and neurological disorders. In addition, further research is needed to determine the safety and efficacy of 4-ACBD in humans. Finally, additional research into the mechanisms of action of 4-ACBD could reveal new therapeutic targets and treatments.
Méthodes De Synthèse
4-ACBD is synthesized by a multi-step process that involves the use of reagents such as sodium hydride, lithium chloride, and dimethylformamide. The first step involves the reaction of 4-allyl-7-chlorobenzoxazepin-3-one with sodium hydride in dimethylformamide. This reaction produces 4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, which is then reacted with lithium chloride in dimethylformamide to produce the desired product.
Propriétés
IUPAC Name |
7-chloro-4-prop-2-enyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-2-5-14-7-9-6-10(13)3-4-11(9)16-8-12(14)15/h2-4,6H,1,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQMUCODIUNNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C=CC(=C2)Cl)OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2973227.png)



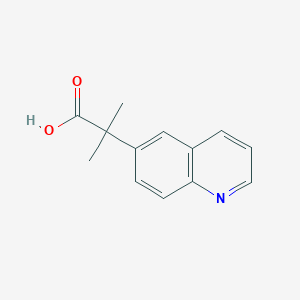
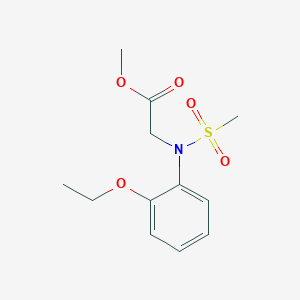
![ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2973237.png)
![3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2973239.png)
![3,5-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2973240.png)
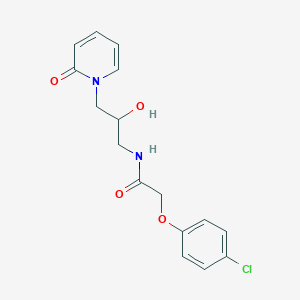
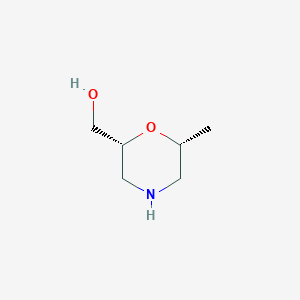
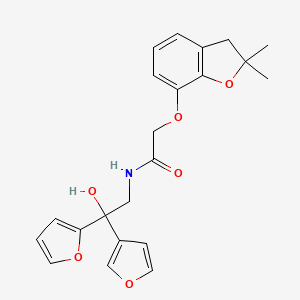
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2973245.png)
![7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2973249.png)